1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol
Description
1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol is a fluorinated ethanolamine derivative characterized by two 4-fluorophenyl groups at the 1-position, an ethanol backbone, and a 4-methoxybenzylamino substituent at the 2-position. This structure combines aromatic fluorination with a polar amino-alcohol moiety, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1,1-bis(4-fluorophenyl)-2-[(4-methoxyphenyl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO2/c1-27-21-12-2-16(3-13-21)14-25-15-22(26,17-4-8-19(23)9-5-17)18-6-10-20(24)11-7-18/h2-13,25-26H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZQFLCZCZSTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxybenzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing fluorinated moieties. For instance, a study published in Molecules demonstrated that fluorinated imines and hydrazones exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol is limited, the structural similarities suggest potential efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Fluorinated compounds are often investigated for their anticancer properties due to their ability to interact with biological targets effectively. A review in Frontiers in Pharmacology discusses how modifications in the structure of phenyl-containing compounds can lead to enhanced cytotoxicity against cancer cell lines. While direct studies on this compound are sparse, its structural characteristics align it with compounds that have shown promise in preclinical trials .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. Research indicates that variations in substituents on the aromatic rings significantly influence pharmacological properties. For example, similar compounds have been evaluated for their interactions with biological targets, revealing that electron-withdrawing groups like fluorine can enhance binding affinity to certain enzymes .
Summary of Antibacterial Activity Studies
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 10 | |
| 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol | TBD | TBD | TBD |
Case Study 1: Fluorinated Compounds in Drug Development
A comprehensive study explored various fluorinated compounds' roles in drug development, highlighting their increased lipophilicity and metabolic stability. The study concluded that such modifications often lead to improved pharmacokinetic profiles and therapeutic efficacy .
Case Study 2: Structure-Activity Relationships of Bis(4-fluorophenyl) Derivatives
Research focusing on bis(4-fluorophenyl) derivatives has shown promising results in modulating biological activity through structural modifications. This case study emphasizes the importance of systematic exploration of structure-activity relationships to identify lead compounds with desirable therapeutic effects .
Mechanism of Action
The mechanism of action of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Halogen Substitution: Fluorine vs. Chlorine
A key structural analog is 1,1-bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol (CAS 321432-84-2), where fluorine atoms are replaced with chlorine.
The chlorine substitution increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to fluorine. Chlorinated analogs like 1,1-Bis(4-chlorophenyl)ethanol (CAS 3380-30-5) are historically used as pesticides (e.g., "Dimite"), highlighting the agrochemical relevance of halogenated ethanolamines .
Functional Group Variations: Amino vs. Sulfanyl
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (CAS 303152-11-6) replaces the amino group with a sulfanyl (-S-) moiety.
Such modifications are common in drug design to modulate pharmacokinetics .
Substituent Position and Steric Effects
The position of the methoxy group on the benzylamino moiety significantly impacts electronic properties. For example, 1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol () shifts the methoxy group from the 4- to 2-position on the benzyl ring. This ortho-substitution may hinder rotational freedom and alter π-π stacking interactions, affecting receptor binding or crystallization behavior.
Simplified Backbone Structures
Simpler analogs like (1S)-2-amino-1-(4-fluorophenyl)ethanol () retain the ethanolamine core but lack the bis(fluorophenyl) groups.
The bis(fluorophenyl) groups in the target compound likely enhance binding to aromatic pockets in proteins, as seen in HDAC inhibitors () or UBE2C inhibitors ().
Biological Activity
1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol, with the molecular formula and a molecular weight of 369.4 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article will explore its biological properties, including antibacterial and anticancer activities, alongside relevant research findings and case studies.
- Molecular Formula : C22H21F2NO2
- Molecular Weight : 369.4 g/mol
- CAS Number : 338771-00-9
Synthesis
The synthesis of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol typically involves a reaction between 4-fluorobenzaldehyde and 4-methoxybenzylamine under controlled conditions to yield the target compound with high purity .
Antimicrobial Activity
Research indicates that compounds structurally similar to 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown effective inhibition against various bacterial strains:
These findings suggest that the compound may possess similar antimicrobial efficacy due to its structural features.
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. Similar derivatives have demonstrated cytotoxic effects against cancer cell lines:
The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly influence the cytotoxic activity of such compounds.
The biological activity of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine atoms and methoxy groups in its structure may enhance lipophilicity, facilitating better membrane permeability and interaction with biological targets .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that phenolic compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Anticancer Research : Another study focused on derivatives of phenolic compounds showed promising results in inhibiting the growth of various cancer cell lines, indicating that modifications to the side chains can enhance their therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
